molecular formula C21H19N3 B5943906 2-ethyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

2-ethyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5943906
M. Wt: 313.4 g/mol
InChI Key: IDSRSMPCCLFFPO-UHFFFAOYSA-N
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Description

2-ethyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine: FPP028 , is a compound with an interesting fused pyrazolo[1,5-a]pyrimidine ring system. Let’s delve into its properties and applications.

Preparation Methods

a. Condensation Method: One synthetic route to prepare this compound involves condensation reactions. Researchers have successfully carried out this process by heating the appropriate precursors in ethanol (EtOH) under reflux for 30 minutes, resulting in a product yield of 74% . The specific details of the precursors and reaction conditions were not provided in the search results, but this method demonstrates a straightforward approach to obtaining the target compound.

b. Chemical Transformations: Another study by Bruni et al. synthesized several pyrazolo[l,5-a]pyrimidin-7-ones (57a–q) via chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one (FPP028) . Unfortunately, further details on the specific reactions or reagents used were not available in the search results.

Chemical Reactions Analysis

The compound may undergo various types of reactions, including oxidation, reduction, and substitution. without additional information from the search results, we cannot provide specific examples of these reactions or common reagents and conditions.

Scientific Research Applications

a. Anti-Inflammatory Activities: FPP028 has been identified as a weak inhibitor of PGE2 (prostaglandin E2), which plays a role in inflammation . Further research may explore its potential as an anti-inflammatory agent.

Mechanism of Action

Unfortunately, the exact mechanism by which FPP028 exerts its effects remains unclear based on the available search results. Further studies are needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

While no direct comparisons were found in the search results for FPP028, its unique fused pyrazolo[1,5-a]pyrimidine ring system sets it apart from other compounds.

Properties

IUPAC Name

2-ethyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-3-18-20(17-7-5-4-6-8-17)21-22-14-13-19(24(21)23-18)16-11-9-15(2)10-12-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRSMPCCLFFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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